molecular formula C18H19N5O3 B14079301 1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione

1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione

Cat. No.: B14079301
M. Wt: 353.4 g/mol
InChI Key: JONSRLDCSLPKRB-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione is a complex organic compound with a unique structure that includes a pyrazino[2,1-f]purine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. The starting materials often include substituted purines and pyrazines, which undergo a series of condensation, cyclization, and functional group modifications to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are scaled up and optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-substituted 1,3-dimethyltetrahydropyrazino[2,1-f]purinediones

Uniqueness

1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

1,3-dimethyl-8-(2-phenylethyl)-6,9-dihydropurino[7,8-a]pyrazine-2,4,7-trione

InChI

InChI=1S/C18H19N5O3/c1-20-16-15(17(25)21(2)18(20)26)23-11-14(24)22(10-13(23)19-16)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

JONSRLDCSLPKRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(CC3=N2)CCC4=CC=CC=C4

Origin of Product

United States

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